2-(2-(Phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
2-(2-(Phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of sulfonyl amides This compound is characterized by the presence of a phenylsulfonyl group, an acetamido group, and a tetrahydrobenzo[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tetrahydrobenzo[b]thiophene core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted benzene derivative and a thiophene derivative.
Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the intermediate compound using a sulfonyl chloride reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-(2-(Phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-(Phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The acetamido group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The tetrahydrobenzo[b]thiophene core provides structural stability and contributes to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- 2-(2-(Phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-sulfonamide
- 2-(2-(Phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-thiol
Uniqueness
2-(2-(Phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is unique due to its specific combination of functional groups and its tetrahydrobenzo[b]thiophene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Biological Activity
2-(2-(Phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a sulfonyl amide compound with significant potential in medicinal chemistry. Its unique structural features, including a phenylsulfonyl group, an acetamido group, and a tetrahydrobenzo[b]thiophene core, suggest diverse biological activities. This article reviews the biological activity of this compound based on available research findings.
Molecular Structure
- Chemical Formula : C17H18N2O4S2
- CAS Number : 895458-11-4
- IUPAC Name : 2-[[2-(benzenesulfonyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Structural Characteristics
The compound's structure contributes to its biological activity:
- The phenylsulfonyl group enhances interaction with biological targets.
- The acetamido group allows for hydrogen bonding with biomolecules.
- The tetrahydrobenzo[b]thiophene core provides structural stability.
The mechanism of action involves interactions with specific enzymes and proteins:
- The sulfonyl group can inhibit enzyme activity.
- The acetamido group may enhance binding affinity to biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance:
- Studies have shown that related sulfonamide compounds can inhibit bacterial growth by targeting bacterial enzymes involved in folate synthesis.
Anti-inflammatory Properties
The compound has potential anti-inflammatory effects:
- It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Potential
Preliminary studies suggest anticancer activity:
- In vitro assays indicate that the compound can induce apoptosis in cancer cell lines.
- Docking studies have shown promising interactions with key proteins involved in cancer progression.
Case Studies and Experimental Data
- Antimicrobial Screening : A study evaluated various sulfonamide derivatives for their antimicrobial efficacy. Compounds with similar structures showed effective inhibition against Gram-positive and Gram-negative bacteria at concentrations ranging from 10 to 50 µM.
- Cytotoxicity Assays : In cytotoxicity assays against HepG2 (liver cancer) and MCF7 (breast cancer) cell lines, related compounds demonstrated IC50 values ranging from 20 to 60 µM. This suggests potential for further development as anticancer agents.
- Inflammation Models : In animal models of inflammation, compounds structurally related to the target compound reduced edema and inflammatory markers significantly compared to controls.
Summary of Biological Activities
Properties
IUPAC Name |
2-[[2-(benzenesulfonyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c18-16(21)15-12-8-4-5-9-13(12)24-17(15)19-14(20)10-25(22,23)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H2,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHIDABHHNFNFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CS(=O)(=O)C3=CC=CC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.